Styryltrimethylsilane

説明

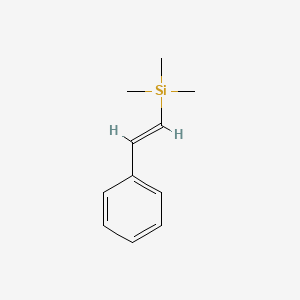

Styryltrimethylsilane is an organosilicon compound . It is a trialkylsilane and its Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane .

Molecular Structure Analysis

Styryltrimethylsilane contains a total of 28 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .科学的研究の応用

Functionalization of Surfaces : Styrylsilanes, including styryltrimethylsilane, have been used as coupling reagents for introducing organic functional groups on silica and glass surfaces. This is achieved through catalytic hydrosilylation and immobilization on silica under mild conditions (Kim, Lee, & Jun, 2018).

Organic-Inorganic Hybrid Materials : In the study of organic-inorganic hybrid materials, 4-styryltrimethoxysilane was cogelated using NH4F as a catalyst. This was followed by functionalization using Heck's reaction, showcasing the versatility of styryltrimethylsilane derivatives in material science (Carbonneau et al., 2003).

Preparation of Organolithium Compounds : Styryltrimethylsilane and its derivatives have been used in the preparation of organolithium compounds, specifically β-styryllithium, via transmetalation reactions. This method is noted for its efficiency and lack of undesirable by-products (Seyferth, Vaughan, & Suzuki, 1964).

Polymer Electrolyte Hybrid Membranes : Styryltrimethylsilane was grafted into poly(ethylene-co-tetrafluoroethylene) films to create a polymer electrolyte hybrid membrane with high proton conductivity and thermal stability. This application demonstrates its potential in fuel cell technology (Chen, Asano, Maekawa, & Yoshida, 2007).

Reactions with Ruthenium Carbonyl : A study involving β-styrylpentamethyldisilane and ruthenium carbonyl revealed the formation of β-styryltrimethylsilane. This research provides insights into the reactions of vinyldisilanes and the potential formation of silapropenyl and silylene ruthenium complexes (Dai, Kano, Kako, & Nakadaira, 1999).

Cross-Couplings in Organic Chemistry : Polymethylhydrosiloxane, used in combination with CsF, facilitates cross-coupling of alkynes with vinyl, styryl, and aryl halides. This illustrates the use of styryltrimethylsilane derivatives in complex organic synthesis processes (Gallagher & Maleczka, 2003).

Organic–Inorganic Polymer Hybrids : Styryltrimethylsilane is involved in the synthesis of organic–inorganic polymer hybrids, showcasing its role in creating materials with a balance of organic and inorganic components, useful in various industrial applications (Cazacu, Dra̧gan, & Vlad, 2003).

Cyanation of Organosilanes : Aryl-, diaryldimethyl-, and styrylsilanes have been cyanated under copper-mediated oxidative conditions. This method highlights the chemical versatility of styryltrimethylsilane and related compounds in producing nitriles (Wang & Chang, 2013).

特性

IUPAC Name |

trimethyl-[(E)-2-phenylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIONWRDVKJFHRC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Styryltrimethylsilane | |

CAS RN |

19372-00-0 | |

| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174103.png)

![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174106.png)